N,N-dipropyl-3-amino-4-methylbenzamide
Description
N,N-Dipropyl-3-amino-4-methylbenzamide is a benzamide derivative characterized by a propyl-substituted amino group at the 3-position and a methyl group at the 4-position of the aromatic ring.
Properties
Molecular Formula |
C14H22N2O |
|---|---|
Molecular Weight |
234.34 g/mol |
IUPAC Name |
3-amino-4-methyl-N,N-dipropylbenzamide |
InChI |
InChI=1S/C14H22N2O/c1-4-8-16(9-5-2)14(17)12-7-6-11(3)13(15)10-12/h6-7,10H,4-5,8-9,15H2,1-3H3 |
InChI Key |
WOGABQQLCMXGFA-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C(=O)C1=CC(=C(C=C1)C)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Benzamide Derivatives
Substituent Effects on Physicochemical Properties
The table below compares key structural and functional features of N,N-dipropyl-3-amino-4-methylbenzamide with related benzamides from the evidence:
*Inferred based on structural analogs.
Key Observations :
- Lipophilicity: The dipropylamino and methyl groups in this compound likely enhance its lipophilicity compared to dimethyl or hydroxyl/methoxy-substituted analogs (e.g., 3-hydroxy-4-methoxy-N,N-dimethylbenzamide ), which could improve membrane permeability in biological contexts.
- Steric Considerations: Bulky substituents, as seen in piperidinylpropyl derivatives , may hinder interactions in catalytic or receptor-binding sites compared to the simpler dipropylamino group.
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